molecular formula C13H9NO3 B2834829 (3-Amino-1-benzofuran-2-yl)(2-furyl)methanone CAS No. 730976-42-8

(3-Amino-1-benzofuran-2-yl)(2-furyl)methanone

Cat. No. B2834829
M. Wt: 227.219
InChI Key: WUJHSEBHZVJTIN-UHFFFAOYSA-N
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Description

“(3-Amino-1-benzofuran-2-yl)(2-furyl)methanone” is a chemical compound with the molecular formula C13H9NO3 and a molecular weight of 227.22 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “(3-Amino-1-benzofuran-2-yl)(2-furyl)methanone” is defined by its molecular formula, C13H9NO3 . The exact structure would involve the spatial arrangement of these atoms and the bonds between them.


Physical And Chemical Properties Analysis

The physical and chemical properties of “(3-Amino-1-benzofuran-2-yl)(2-furyl)methanone” such as melting point, boiling point, and density are not specified in the resources I have . These properties can be determined through laboratory analysis.

Scientific Research Applications

Synthesis and Antimicrobial Evaluation

  • Antimicrobial Properties : A study by Altalbawy (2013) explored the synthesis of novel bis-α,β-unsaturated ketones and other derivatives. These compounds, including those with benzofuran structures, were evaluated for their antimicrobial properties, highlighting their potential in medicinal chemistry and drug development (Altalbawy, 2013).

Synthesis, Antimicrobial, and Antioxidant Studies

  • Antimicrobial and Antioxidant Properties : Rashmi et al. (2014) synthesized (3-methoxy-5-nitrobenzofuran-2-yl)(phenyl)methanone derivatives. These compounds were subjected to antimicrobial and antioxidant studies, indicating their potential therapeutic applications in treating infections and combating oxidative stress (Rashmi et al., 2014).

Synthesis and Antiproliferative Effects

  • Anticancer Properties : Research by Parekh et al. (2011) involved synthesizing benzofuran-2-yl(4,5-diydro-3,5-substituted diphenylpyrazol-1-yl) methanone derivatives and studying their antiproliferative activity against human cancer cell lines. This indicates potential applications in cancer research and treatment (Parekh et al., 2011).

Synthesis and Enzyme Inhibitory Activity

  • Enzyme Inhibition : Hussain et al. (2017) synthesized 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives. These compounds showed significant enzyme inhibitory activity, suggesting their use in biochemical and pharmaceutical applications (Hussain et al., 2017).

Catalysis and Chemical Synthesis

  • Catalytic Applications : A study by Ozcubukcu et al. (2009) presented a new ligand based on the benzofuran structure, which formed a complex with CuCl and catalyzed the Huisgen 1,3-dipolar cycloaddition. This demonstrates the compound’s utility in catalysis and organic synthesis (Ozcubukcu et al., 2009).

Synthesis of Novel Derivatives

  • Derivative Synthesis : Kenchappa et al. (2016) prepared a series of new benzofuran derivatives. These novel compounds were characterized and assessed for antimicrobial activity, expanding the scope of benzofuran derivatives in medicinal chemistry (Kenchappa et al., 2016).

Ligands for β-Amyloid Plaques

  • Neurological Applications : Cui et al. (2011) synthesized benzofuran-2-yl(phenyl)methanone derivatives as novel probes for β-amyloid plaques. These compounds showed high affinity for Aβ(1-42) aggregates, suggesting their potential in Alzheimer’s disease research (Cui et al., 2011).

Safety And Hazards

The safety data sheet (SDS) for “(3-Amino-1-benzofuran-2-yl)(2-furyl)methanone” can provide information on its hazards, handling, storage, and disposal . It’s important to refer to the SDS for safe handling practices.

properties

IUPAC Name

(3-amino-1-benzofuran-2-yl)-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO3/c14-11-8-4-1-2-5-9(8)17-13(11)12(15)10-6-3-7-16-10/h1-7H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUJHSEBHZVJTIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)C3=CC=CO3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501328529
Record name (3-amino-1-benzofuran-2-yl)-(furan-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501328529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

25.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24834790
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

(3-Amino-1-benzofuran-2-yl)(2-furyl)methanone

CAS RN

730976-42-8
Record name (3-amino-1-benzofuran-2-yl)-(furan-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501328529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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